molecular formula C11H16ClN3O3 B2681680 Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate CAS No. 1822793-23-6

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

Cat. No. B2681680
CAS RN: 1822793-23-6
M. Wt: 273.72
InChI Key: NPSQDXOIQARUBZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a chemical compound used in various scientific research. It has a molecular weight of 273.72 . The IUPAC name for this compound is tert-butyl 3- (5- (chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.72 . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Compounds related to Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate have been synthesized and characterized through various methods. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction and was characterized using spectroscopic methods and X-ray diffraction studies. This compound showed moderate anthelmintic activity and poor antibacterial activity in vitro (Sanjeevarayappa et al., 2015).

Biological Evaluation

Several studies have evaluated the biological activities of compounds containing oxadiazole rings. For instance, novel oxadiazole and trifluoromethylpyridine derivatives have been investigated for their antitumor activity, with some compounds showing promising results against a panel of cell lines (Maftei et al., 2016).

Potential Medical Applications

The exploration of oxadiazole derivatives for potential medical applications includes the synthesis of tert-butylphenylthiazoles with oxadiazole linkers, demonstrating promising activity against resistant bacterial strains and the ability to eradicate biofilm mass (Kotb et al., 2019). Additionally, the investigation of tert-butyl phenylazocarboxylates revealed their utility as building blocks in synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch et al., 2012).

properties

IUPAC Name

tert-butyl 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQDXOIQARUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

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